molecular formula C17H14N6OS B3002994 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105209-48-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B3002994
M. Wt: 350.4
InChI Key: PXKLGPSSKYDIGR-UHFFFAOYSA-N
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Description

Synthesis and Biological Activities Analysis

The paper titled "Synthesis and Biological Activities of N-(thieno[2,3-b]pyridin-3-yl)acetamide Compounds with Substituent of 1,3,4-Thiadiazole" discusses the design and synthesis of novel acetamide compounds that incorporate a 1,3,4-thiadiazole moiety. The synthesis began with 2-chloronicotinonitrile, and the final structures were confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS. The biological activity assessment of these compounds revealed antifungal and insecticidal activities, indicating their potential as bioactive molecules .

Molecular Structure Analysis

In the study "pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives," the authors synthesized a series of acetamide derivatives and confirmed their structures through 1H NMR, FTIR, MS, and elemental analysis. The study focused on determining the acidity constants (pKa) of these compounds, which are crucial for understanding their behavior in biological systems. The pKa values indicated that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, which could influence the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The paper "Synthesis, docking study and biological evaluation of novel N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives" presents the synthesis of acetamide derivatives through a conventional method. The study includes a molecular docking analysis, which suggests that the synthesized compounds have significant interactions with target proteins, correlating with their biological activity. The paper also reports on molecular dynamics studies and ADME (absorption, distribution, metabolism, and excretion) parameters, providing insight into the chemical behavior of these compounds in biological systems. The biological evaluation demonstrated that these compounds exhibit moderate to good antibacterial, antituberculosis, and antifungal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized acetamide derivatives, such as their pKa values, are critical for understanding their pharmacokinetic profiles and potential as drug candidates. The pKa values, as determined in the second paper, influence the solubility and permeability of the compounds, which are essential parameters in drug design. The molecular docking and dynamics studies from the third paper provide additional insights into the stability and interactions of these compounds within biological environments, which are important for predicting their efficacy and safety profiles .

Safety And Hazards

This involves looking at any safety concerns or hazards associated with the compound. It includes toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This involves looking at what future research could be done with the compound. It includes potential applications, modifications that could be made to the compound, and any unanswered questions about it.


Please note that not all of this information may be available for all compounds, especially if they are new or not widely studied. For a specific compound like the one you mentioned, you would need to look at the primary literature or databases that specialize in chemical information. I hope this general approach is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-11-21-22-17(25-11)20-15(24)10-23-14-8-3-2-6-12(14)19-16(23)13-7-4-5-9-18-13/h2-9H,10H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKLGPSSKYDIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

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